molecular formula C8H4F12O2 B1598019 Methyl 7H-perfluoroheptanoate CAS No. 84567-13-5

Methyl 7H-perfluoroheptanoate

Cat. No.: B1598019
CAS No.: 84567-13-5
M. Wt: 360.1 g/mol
InChI Key: OJPGHRSOBKDLSK-UHFFFAOYSA-N
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Description

Methyl 7H-perfluoroheptanoate is a chemical compound with the molecular formula C8H4F12O2 and a molecular weight of 360.1 g/mol . It is a perfluorinated ester, characterized by the presence of fluorine atoms replacing hydrogen atoms in the carbon chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7H-perfluoroheptanoate can be synthesized through the esterification of perfluoroheptanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 7H-perfluoroheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7H-perfluoroheptanoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other perfluorinated compounds.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.

Mechanism of Action

The mechanism of action of methyl 7H-perfluoroheptanoate involves its interaction with molecular targets through its perfluorinated carbon chain. The fluorine atoms impart unique properties, such as high electronegativity and hydrophobicity, which influence the compound’s behavior in chemical and biological systems. The pathways involved include interactions with enzymes, receptors, and other biomolecules, leading to various effects depending on the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific carbon chain length and the presence of the ester functional group. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F12O2/c1-22-3(21)5(13,14)7(17,18)8(19,20)6(15,16)4(11,12)2(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPGHRSOBKDLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379557
Record name Methyl 7H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84567-13-5
Record name Methyl 7H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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